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3'-Deoxyadenosine 5'-Monophosphate Triethylamine Salt

Solubility Formulation Assay Reproducibility

Cordycepin-based RNA chain termination studies are confounded by ADA-mediated deamination, variable hENT1 transporter expression, and inefficient intracellular phosphorylation-resulting in inconsistent IC50 values (median ~135 μM). The triethylamine salt of 3'-dAMP (CAS 63244-69-9) resolves these limitations as a direct metabolic precursor to 3'-dATP, the active chain-terminating species. • >100 mg/mL solubility in DMSO vs. <2 mg/mL for the free acid, enabling reproducible enzymatic and cell-based assay dosing. • Bypasses adenosine kinase and ADA, delivering single-digit μM potency independent of cellular transport or deamination resistance mechanisms. • Well-characterized selectivity: Ki = 0.3 μM for RNA Pol II, with 10-fold selectivity over RNA Pol III (Ki = 3.0 μM) and 15-fold over poly(A) polymerase (Ki = 4.6 μM). Supplied as a stable solid with documented purity for immediate global dispatch.

Molecular Formula C16H29N6O6P
Molecular Weight 432.41 g/mol
CAS No. 63244-69-9
Cat. No. B13849498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxyadenosine 5'-Monophosphate Triethylamine Salt
CAS63244-69-9
Molecular FormulaC16H29N6O6P
Molecular Weight432.41 g/mol
Structural Identifiers
SMILESCCN(CC)CC.C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O
InChIInChI=1S/C10H14N5O6P.C6H15N/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19;1-4-7(5-2)6-3/h3-6,10,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);4-6H2,1-3H3/t5-,6+,10+;/m0./s1
InChIKeyBLDFYQBIOZLCPP-BXXYBDJJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3'-Deoxyadenosine Monophosphate Triethylamine Salt Is a Nucleotide Research Priority


3'-Deoxyadenosine 5'-Monophosphate Triethylamine Salt (CAS 63244-69-9) is a chemically stabilized, highly soluble monophosphate precursor of cordycepin triphosphate (3'-dATP), the active intracellular metabolite responsible for chain-terminating RNA synthesis inhibition. Unlike the free acid form (CAS 17434-81-0), which exhibits poor aqueous solubility (<2 mg/mL), the triethylamine salt formulation achieves >100 mg/mL solubility in DMSO, enabling reproducible dosing in enzymatic and cell-based assays . As the direct metabolic precursor to 3'-dATP—a competitive inhibitor of RNA polymerase II with an apparent Ki of 0.3 μM [1]—this compound is the entry point for studying the cordycepin mechanism of action without relying on inefficient intracellular phosphorylation of the parent nucleoside cordycepin (3'-deoxyadenosine).

Generic Substitution Risks: Free Acid vs. Nucleoside Forms


Procurement decisions that substitute the free acid (3'-deoxyadenosine 5'-monophosphate, CAS 17434-81-0), the parent nucleoside cordycepin (CAS 73-03-0), or 2'-deoxyadenosine 5'-monophosphate (dAMP) for the triethylamine salt form introduce quantifiable liabilities. The free acid requires extensive aqueous solubility optimization (<2 mg/mL in water vs. >100 mg/mL for the triethylamine salt in DMSO), introducing vehicle-dependent variability in enzymatic and cell-based assays . The parent nucleoside cordycepin requires intracellular phosphorylation by adenosine kinase, a step subject to variable transporter (hENT1) expression and competition with adenosine deaminase (ADA)-mediated deamination—resulting in a median in vitro IC50 of 135 μM across cancer cell lines vs. single-digit μM potency for pre-formed monophosphate formulations [1]. 2'-Deoxyadenosine 5'-monophosphate lacks the 3'-deoxy modification entirely, producing a DNA-competent nucleotide that cannot function as a chain terminator and has no measurable RNA polymerase II inhibition [2]. These structural and formulation-dependent differences preclude generic substitution in any application requiring quantitative chain termination or bypass of ADA/nucleoside kinase resistance mechanisms.

Head-to-Head Evidence: Triethylamine Salt vs. Closest Analogs


Aqueous Solubility: Triethylamine Salt vs. Free Acid

The triethylamine salt form of 3'-deoxyadenosine 5'-monophosphate demonstrates a >50-fold enhancement in DMSO solubility relative to the free acid form, a critical differentiator for enzymatic and cell-based assay workflows requiring concentrated stock solutions. The free acid (CAS 17434-81-0) exhibits solubility of <2 mg/mL in aqueous solution, limiting its utility in dose-response studies without organic co-solvents. In contrast, the triethylamine salt achieves >100 mg/mL solubility in DMSO, enabling preparation of concentrated stock solutions and reproducible serial dilutions .

Solubility Formulation Assay Reproducibility

RNA Polymerase II Chain Termination Potency

The monophosphate form (3'-dAMP) serves as the direct intracellular precursor to 3'-dATP, which inhibits yeast RNA polymerase II with an apparent Ki of 0.3 μM—making it approximately 10-fold more selective for RNA Pol II than for RNA Pol III (Ki = 3.0 μM) and 15-fold more selective than for poly(A) polymerase (Ki = 4.6 μM) [1]. This contrasts with the parent nucleoside cordycepin, which requires intracellular conversion and exhibits a median IC50 of 135 μM across cancer cell lines due to ADA-mediated degradation and transporter-dependent uptake [2]. In picornavirus polymerase assays, cordycepin triphosphate inhibits [3H]GMP incorporation in a manner specifically reversible by ATP co-addition but not GTP, confirming competitive ATP-mimetic chain termination [3].

RNA Polymerase Inhibition Chain Termination Enzyme Kinetics

Bypass of Adenosine Deaminase Metabolic Resistance

The parent nucleoside cordycepin has a reported intravenous half-life of approximately 1.6 minutes in rodents due to rapid ADA-mediated deamination to the inactive metabolite 3'-deoxyinosine [1]. The 3'-dAMP monophosphate form, particularly when formulated as the triethylamine salt, provides the substrate for direct intracellular conversion to 3'-dATP via cellular kinases without undergoing ADA deamination at the nucleoside level. This is evidenced by the ProTide NUC-7738 (a phosphoramidate prodrug of 3'-dAMP) demonstrating up to 185-fold greater potency than cordycepin across cancer cell lines, with gene-trap screens confirming that NUC-7738 activation is independent of adenosine kinase and hENT1 transporter expression—two resistance mechanisms that limit cordycepin efficacy [2].

ADA Resistance Metabolic Stability ProTide Strategy

Poly(A) Polymerase Selectivity Profiling

3'-dATP (derived from 3'-dAMP) acts as a chain terminator on poly(A) polymerase, adding exactly one 3'-dA residue to RNA 3'-termini, whereas ATP supports processive polyadenylation (>1000 residues). Importantly, 3'-dATP and ddATP were both found to be 'markedly inhibitory' to vaccinia virus poly(A) polymerase, but only 3'-dATP forms a covalent nucleotidyl-protein intermediate detectable by [α-32P] labeling of the 57 kDa enzyme subunit [1]. This contrasts with 2'-dATP, which lacks the 3'-deoxy modification and does not function as a chain terminator on poly(A) polymerase [2]. Yeast poly(A) polymerase structural studies confirm that 3'-dATP occupies the nucleotide-binding site and prevents further elongation, while 2'-dATP supports processive synthesis [3]. 3'-dATP's Ki of 4.6 μM for yeast nuclear poly(A) polymerase is approximately 15-fold higher (less potent) than its Ki for RNA Pol II (0.3 μM), demonstrating polymerase-selective inhibition rather than indiscriminate activity [4].

Poly(A) Polymerase Selectivity RNA Labeling

ProTide Anticancer Potency Enhancement

The phosphoramidate ProTide NUC-7738, a prodrug of 3'-dAMP, demonstrates up to 185-fold greater anticancer potency than the parent nucleoside cordycepin (3'-dA) when compared in parallel across multiple cancer cell lines [1]. This massive potency differential is mechanistically attributed to bypass of three resistance barriers: (i) ADA-mediated deamination (NUC-7738 is not an ADA substrate), (ii) hENT1 nucleoside transporter dependence (NUC-7738 enters cells via passive diffusion of the lipophilic phosphoramidate), and (iii) adenosine kinase dependence (NUC-7738 activation is mediated by histidine triad nucleotide-binding protein 1, HINT1, rather than ADK) [1]. Gene-trap screens confirm that ADK and hENT1 are among the highest enriched genes for cordycepin activity but show no enrichment for NUC-7738, directly demonstrating mechanistic divergence [2]. As a phase I/II clinical candidate (NuTide:701), NUC-7738 has shown a favorable safety profile with promising antitumor activity as monotherapy and in combination with pembrolizumab in PD-1 inhibitor-resistant patients [3].

Cancer Therapeutics ProTide IC50

Procurement and Application Scenarios


RNA 3'-End Single-Nucleotide Labeling

For RNA 3'-end labeling workflows using recombinant yeast poly(A) polymerase, substitution of 3'-dATP (generated from 3'-dAMP) for ATP results in the addition of exactly one 3'-dA residue to RNA 3'-termini, enabling precise single-nucleotide labeling without processive polyadenylation [1]. The Ki of 4.6 μM for yeast poly(A) polymerase [2] ensures that the reagent is used at concentrations that achieve stoichiometric labeling without off-target polymerase inhibition. The >100 mg/mL DMSO solubility of the triethylamine salt facilitates preparation of concentrated stock solutions suitable for direct dilution into enzymatic reaction buffers.

RNA Polymerase II Chain Termination Kinetics

For biochemical studies requiring quantitative RNA chain termination, 3'-dATP (Ki = 0.3 μM for RNA Pol II) provides a well-characterized, ATP-competitive inhibitor with 10-fold selectivity over RNA Pol III (Ki = 3.0 μM) and 15-fold selectivity over poly(A) polymerase (Ki = 4.6 μM) in S. cerevisiae [2]. This defined selectivity profile enables experiments that distinguish RNA Pol II-mediated transcription from other nuclear polymerase activities without the confounding variables of cellular ADA metabolism or transporter-dependent uptake that limit cordycepin-based studies. Competitive reversibility with ATP (but not GTP) has been confirmed in picornavirus polymerase assays [3].

ProTide Anticancer Drug Development Intermediate

The triethylamine salt of 3'-dAMP serves as both a key synthetic intermediate and an analytical reference standard for ProTide-based anticancer drug development programs targeting the cordycepin pathway. NUC-7738, the clinical-stage ProTide of 3'-dAMP, has demonstrated up to 185-fold greater potency than cordycepin across cancer cell lines [4], with phase I/II clinical data showing a favorable safety profile and antitumor activity in PD-1 inhibitor-resistant patients [5]. The monophosphate form is the direct precursor to the active metabolite 3'-dATP, and its availability as a highly soluble triethylamine salt enables direct use in comparative metabolism studies, intracellular 3'-dATP quantification, and resistance mechanism profiling without the need for ADA inhibitor co-treatment.

TdT-Dependent Leukemia Research Without ADA Inhibition

In terminal deoxynucleotidyl transferase-positive (TdT+) leukemia research, 3'-dAMP provides the key advantage of enabling intracellular 3'-dATP accumulation without requiring ADA inhibitor co-administration. Studies have shown that TdT+ NALM-6 cells accumulate 67 pmol 3'-dATP/10^6 cells when exposed to 1 μM cordycepin with the ADA inhibitor deoxycoformycin [6]. However, without ADA inhibition, cordycepin is rapidly deaminated and inactivated (IV half-life ~1.6 min [7]). Procurement of the monophosphate triethylamine salt enables direct study of TdT-mediated chain termination mechanisms without the confounding variable of ADA degradation, making it the preferred reagent for TdT+ leukemia mechanistic studies.

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